2-[2-(3,4-dimethoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various fields, including drug discovery and chemical research. Its structure comprises multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves several steps. One common method includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which are then converted into the desired spiro compound through further reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[2-(3,4-dimethoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules, especially under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and other biological processes.
Industry: Used in the synthesis of other complex organic molecules and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets, such as proteases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other spiro-indole derivatives and chromeno-pyrrole compounds. These compounds share structural similarities but may differ in their specific functional groups and reactivity. For example:
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one: Shares the dimethoxyphenyl group but differs in the core structure.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Similar in having the dimethoxyphenyl group but with a different heterocyclic core.
Properties
Molecular Formula |
C29H24N2O6 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1'-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C29H24N2O6/c1-30-20-10-6-5-9-19(20)29(28(30)34)24-25(32)18-8-4-7-11-21(18)37-26(24)27(33)31(29)15-14-17-12-13-22(35-2)23(16-17)36-3/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
MXZIOXDJMJATAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCC5=CC(=C(C=C5)OC)OC)OC6=CC=CC=C6C4=O |
Origin of Product |
United States |
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